4-[(4-butylphenyl)diazenyl]-3-hydroxy-N-(2-methoxy-5-methylphenyl)naphthalene-2-carboxamide
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Overview
Description
4-[(4-butylphenyl)diazenyl]-3-hydroxy-N-(2-methoxy-5-methylphenyl)naphthalene-2-carboxamide is a complex organic compound known for its unique structural features and potential applications in various fields. This compound is characterized by the presence of a diazenyl group, a hydroxy group, and a naphthalene carboxamide moiety, making it a subject of interest in synthetic organic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-butylphenyl)diazenyl]-3-hydroxy-N-(2-methoxy-5-methylphenyl)naphthalene-2-carboxamide typically involves a multi-step process. One common method includes the diazotization of 4-butylaniline followed by coupling with 3-hydroxy-2-naphthoic acid. The reaction conditions often require acidic or basic environments to facilitate the formation of the diazenyl linkage and subsequent coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization and coupling reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-[(4-butylphenyl)diazenyl]-3-hydroxy-N-(2-methoxy-5-methylphenyl)naphthalene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives.
Reduction: The diazenyl group can be reduced to form corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
4-[(4-butylphenyl)diazenyl]-3-hydroxy-N-(2-methoxy-5-methylphenyl)naphthalene-2-carboxamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and other materials due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 4-[(4-butylphenyl)diazenyl]-3-hydroxy-N-(2-methoxy-5-methylphenyl)naphthalene-2-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The diazenyl group can participate in electron transfer reactions, while the hydroxy and carboxamide groups can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-methylphenyl)diazenyl]-3-hydroxy-N-(2-methoxyphenyl)naphthalene-2-carboxamide
- 4-[(4-ethylphenyl)diazenyl]-3-hydroxy-N-(2-methoxy-5-methylphenyl)naphthalene-2-carboxamide
Uniqueness
4-[(4-butylphenyl)diazenyl]-3-hydroxy-N-(2-methoxy-5-methylphenyl)naphthalene-2-carboxamide is unique due to the presence of the butyl group, which can influence its physical and chemical properties, such as solubility and reactivity. This uniqueness can make it more suitable for specific applications compared to its similar counterparts.
Properties
IUPAC Name |
4-[(4-butylphenyl)diazenyl]-3-hydroxy-N-(2-methoxy-5-methylphenyl)naphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29N3O3/c1-4-5-8-20-12-14-22(15-13-20)31-32-27-23-10-7-6-9-21(23)18-24(28(27)33)29(34)30-25-17-19(2)11-16-26(25)35-3/h6-7,9-18,33H,4-5,8H2,1-3H3,(H,30,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKTVUUHUUVEVJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)NC4=C(C=CC(=C4)C)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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